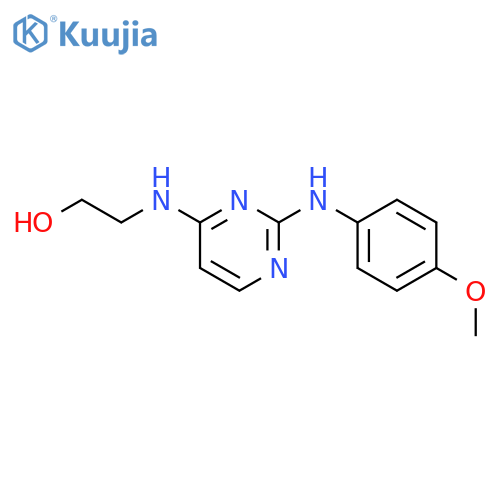Cas no 671225-39-1 (CARDIOGENOL C HYDROCHLORID)
カーディオゲノールC塩酸塩(CARDIOGENOL C HYDROCHLORID)は、心臓機能のサポートを目的とした高純度の化合物です。この物質は、心筋細胞のエネルギー代謝を促進する特性を持ち、酸素利用効率の向上が期待されます。分子構造の安定性に優れ、生体適合性が高いため、研究用途や医薬品開発において有用性が認められています。特に、低酸素状態における細胞保護作用に関する研究データが報告されており、心血管系の研究分野で注目を集めています。水溶性が良好で実験条件下での取り扱いが容易な点も特徴です。

CARDIOGENOL C HYDROCHLORID structure
商品名:CARDIOGENOL C HYDROCHLORID
CAS番号:671225-39-1
MF:C13H16N4O2
メガワット:260.291742324829
MDL:MFCD06798334
CID:965416
PubChem ID:24724440
CARDIOGENOL C HYDROCHLORID 化学的及び物理的性質
名前と識別子
-
- CARDIOGENOL C HYDROCHLORID
- Cardiogenol C (hydrochloride)
- Cardiogenol C HCl
- Cardiogenol C hydrochloride
- 4-(2-Hydroxyethylamino)-2-(4-methoxyphenylamino)-pyrimidine hydrochloride
- 2-((2-((4-methoxyphenyl)amino)pyrimidin-4-yl)amino)ethan-1-ol
- HY-12319
- Cardiogenol
- cardiogenol-C
- BCBcMAP01_000249
- F15201
- NCGC00165770-03
- LKBSMPFEKIBRGC-UHFFFAOYSA-N
- NCGC00165770-01
- Q27165429
- HSCI1_000039
- 2-((2-((4-Methoxyphenyl)amino)pyrimidin-4-yl)amino)ethanol
- 2-({2-[(4-methoxyphenyl)amino]pyrimidin-4-yl}amino)ethan-1-ol
- SCHEMBL8286309
- Ethanol, 2-[[2-[(4-methoxyphenyl)amino]-4-pyrimidinyl]amino]-
- Cardiogenol C
- 2-[[2-(4-methoxyanilino)pyrimidin-4-yl]amino]ethanol
- 671225-39-1
- 2-(2-(4-methoxyphenylamino)pyrimidin-4-ylamino)ethanol
- CS-0011058
- CHEMBL1241078
- SB57927
- 2-[[2-(4-methoxyanilino)-4-pyrimidinyl]amino]ethanol
- BCP16146
- AS-47675
- AKOS015994753
- 2-(2-(4-methoxyphenylamino)pyrimidin-4-ylamino)ethanol hydrochloride
- BRD-K99174507-001-01-6
- 2-[[2-[(4-Methoxyphenyl)amino]-4-pyrimidinyl]amino]ethanol
- CHEBI:93736
- 2-({2-[(4-METHOXYPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHANOL
- DB-216242
- Cardiogenol C (hydrochloride)?
- 2-((2-((4-Methoxyphenyl)amino)-4-pyrimidinyl)amino)ethanol
- BRD-K99174507-003-02-0
-
- MDL: MFCD06798334
- インチ: InChI=1S/C13H16N4O2/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17)
- InChIKey: QQAHYSZVJLHCNA-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C=C1)NC2=NC=CC(=NCCO)N2
計算された属性
- せいみつぶんしりょう: 296.10400
- どういたいしつりょう: 260.12732577g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 1.305
- ふってん: 520.3°C at 760 mmHg
- フラッシュポイント: 268.5°C
- 屈折率: 1.667
- ようかいど: H2O: 10 mg/mL, soluble
- PSA: 79.30000
- LogP: 2.58100
CARDIOGENOL C HYDROCHLORID 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | SS-3009-1MG |
Cardiogenol C, hydrochloride monhydrate |
671225-39-1 | >97% | 1mg |
£55.00 | 2025-02-08 | |
| Chemenu | CM167838-1g |
2-((2-((4-methoxyphenyl)amino)pyrimidin-4-yl)amino)ethan-1-ol |
671225-39-1 | 97% | 1g |
$791 | 2021-08-05 | |
| eNovation Chemicals LLC | Y0974560-100mg |
Cardiogenol C HCl |
671225-39-1 | 98% | 100mg |
$700 | 2024-08-03 | |
| DC Chemicals | DC8456-1 g |
Cardiogenol C (hydrochloride) |
671225-39-1 | >98% | 1g |
$1350.0 | 2022-02-28 | |
| Chemenu | CM167838-5g |
2-((2-((4-methoxyphenyl)amino)pyrimidin-4-yl)amino)ethan-1-ol |
671225-39-1 | 97% | 5g |
$2085 | 2021-08-05 | |
| DC Chemicals | DC8456-250 mg |
Cardiogenol C (hydrochloride) |
671225-39-1 | >98% | 250mg |
$700.0 | 2022-02-28 | |
| Key Organics Ltd | SS-3009-5MG |
Cardiogenol C, hydrochloride monhydrate |
671225-39-1 | >97% | 5mg |
£128.00 | 2025-02-08 | |
| 1PlusChem | 1P00377C-25mg |
Ethanol, 2-[[2-[(4-methoxyphenyl)amino]-4-pyrimidinyl]amino]- |
671225-39-1 | 25mg |
$127.00 | 2025-02-19 | ||
| 1PlusChem | 1P00377C-1mg |
Ethanol, 2-[[2-[(4-methoxyphenyl)amino]-4-pyrimidinyl]amino]- |
671225-39-1 | ≥97% | 1mg |
$28.00 | 2025-02-19 | |
| DC Chemicals | DC8456-100mg |
Cardiogenol C (hydrochloride) |
671225-39-1 | >98% | 100mg |
$380.0 | 2023-09-15 |
CARDIOGENOL C HYDROCHLORID 関連文献
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
671225-39-1 (CARDIOGENOL C HYDROCHLORID) 関連製品
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:671225-39-1)CARDIOGENOL C HYDROCHLORID

清らかである:99%/99%/99%
はかる:25mg/50mg/100mg
価格 ($):358/609/1033
atkchemica
(CAS:671225-39-1)CARDIOGENOL C HYDROCHLORID

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ